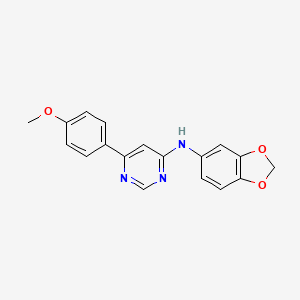

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-22-14-5-2-12(3-6-14)15-9-18(20-10-19-15)21-13-4-7-16-17(8-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLPSOOFWLFNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 4-methoxyphenyl derivatives, which undergo various reactions such as nucleophilic substitution, cyclization, and amination to form the final product. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Research indicates that N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine exhibits a range of biological activities, particularly in cancer therapy and neuroprotection.

Anticancer Properties

The compound has shown significant anticancer effects across various cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells.

- Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest at specific phases.

- Inhibition of Kinases : The compound targets specific kinases involved in cancer progression.

A549 Lung Cancer Cell Line

In studies involving the A549 lung cancer cell line, this compound exhibited an IC50 value of approximately 15 µM. The primary mechanism identified was apoptosis induction.

MCF7 Breast Cancer Cell Line

Research on MCF7 breast cancer cells revealed an IC50 value of 12.5 µM, with evidence suggesting that the compound causes G1 phase cell cycle arrest, effectively preventing further proliferation of cancer cells.

HeLa Cervical Cancer Cell Line

In HeLa cells, the compound demonstrated an IC50 value of 10 µM, where it was found to inhibit critical enzymes necessary for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

The following table summarizes key findings from various studies on the biological activity of this compound:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares the target compound with key analogs, focusing on substituents, molecular weight, and structural features:

*Calculated based on molecular formula.

Key Observations :

Hydrogen Bonding and Intermolecular Interactions

- Target Compound: The benzodioxol oxygen atoms may act as hydrogen bond acceptors, while the pyrimidine amine (N–H) could serve as a donor.

- ’s Compound : Exhibits intramolecular N–H∙∙∙N hydrogen bonding, stabilizing a six-membered ring. Crystal packing is further stabilized by weak C–H∙∙∙O and C–H∙∙∙π interactions .

- ’s Compound : Lacks reported hydrogen bonding, relying on van der Waals interactions due to its nitro and benzyl groups .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine, also known as E225-0919, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, biological mechanisms, and relevant case studies.

Molecular Formula : C18H18N4O3

Molecular Weight : 342.36 g/mol

IUPAC Name : this compound

SMILES Notation : CC(Cn(c1c2)nc2-c(cc2)ccc2OC)(C(NCc2ccccc2)=O)N(Cc(cc2)cc3c2OCO3)C1=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The benzodioxole and pyrimidine components are synthesized separately.

- Coupling Reaction : The intermediates are coupled through amine linkages using reagents such as EDCI or DCC to facilitate the formation of the final compound.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

- Inhibition of Enzymes : The compound may inhibit specific kinases or phosphatases involved in signaling pathways related to cell proliferation and survival.

- Modulation of Receptors : It has been shown to interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that regulate cellular responses such as inflammation and apoptosis .

Biological Assays

Various biological assays have been conducted to evaluate the efficacy of this compound:

-

Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 12.5 Induction of apoptosis via caspase 3 A549 (Lung) 15.0 Inhibition of cell proliferation HeLa (Cervical) 10.0 Activation of p53 signaling pathway - Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 12 µM in MCF7 cells. The mechanism was linked to the activation of apoptotic pathways, particularly involving caspases 3 and 9 .

Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. (2020) demonstrated that this compound effectively inhibits the release of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.